diethyl 2-(propylamino)malonate

Description

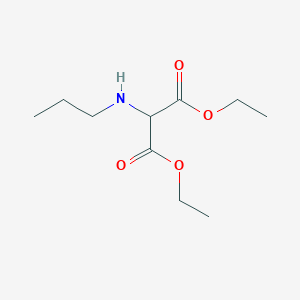

Diethyl 2-(propylamino)malonate is a malonate ester derivative featuring a propylamine substituent at the α-carbon of the malonate core. Malonate esters, such as diethyl malonate, are widely used as versatile intermediates in organic synthesis due to their ability to undergo nucleophilic substitutions, Michael additions, and cyclization reactions . The introduction of amino substituents (e.g., alkyl or aryl groups) at the α-position enhances their utility in constructing heterocycles, pharmaceuticals, and functional materials .

The propylamino group in this compound likely influences its electronic and steric properties, impacting reactivity in condensation or cycloaddition reactions. For example, alkylamino-substituted malonates are precursors to β-amino acids or heterocyclic scaffolds, which are pivotal in drug discovery .

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

diethyl 2-(propylamino)propanedioate |

InChI |

InChI=1S/C10H19NO4/c1-4-7-11-8(9(12)14-5-2)10(13)15-6-3/h8,11H,4-7H2,1-3H3 |

InChI Key |

QNTZEYDOYZESLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-(propylamino)malonate can be synthesized through the alkylation of diethyl malonate with propylamine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with propylamine to form diethyl (propylamino)malonate.

Industrial Production Methods

Industrial production of diethyl (propylamino)malonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(propylamino)malonate undergoes various types of chemical reactions, including:

Alkylation: The compound can be further alkylated at the methylene group.

Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.

Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Alkylated Malonates: Formed through alkylation reactions.

Malonic Acid Derivatives: Formed through hydrolysis.

Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

diethyl 2-(propylamino)malonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of diethyl (propylamino)malonate involves its reactivity as a nucleophile. The propylamino group enhances its nucleophilicity, allowing it to participate in various substitution and addition reactions. The compound can form enolate ions, which are key intermediates in many of its reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares diethyl 2-(propylamino)malonate (hypothetical) with structurally analogous malonate derivatives, highlighting substituent effects on physical properties, synthesis, and applications.

Key Comparative Insights

Substituent Effects on Reactivity: Alkylamino groups (e.g., propylamino) enhance nucleophilicity at the α-carbon, facilitating condensations or alkylation reactions. In contrast, arylaminomethylene groups (e.g., 3-bromophenylaminomethylene) increase electrophilicity, enabling cycloadditions or heterocycle formation . Bulkier substituents (e.g., benzyl(methyl)amino) may reduce reaction rates due to steric hindrance but improve selectivity in asymmetric syntheses .

Synthetic Efficiency: Diethyl 2-[(3-bromophenyl)amino]methylene malonate achieves a 90% yield via condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate in toluene . This high efficiency contrasts with the lower yields (~49–58%) observed in malonate additions to chalcones or nitroimidazoles .

Biological and Material Applications: 4-Quinolones, derived from ethoxymethylenemalonate precursors, exhibit broad-spectrum antibacterial activity .

Research Findings and Limitations

- Antibacterial Derivatives: Gould-Jacob reactions using diethyl 2-(ethoxymethylene)malonate yield 4-quinolones, which are effective against Gram-positive and Gram-negative bacteria .

- Stereochemical Challenges: Amino-substituted malonates often require chiral catalysts or resolving agents to achieve enantioselectivity, as seen in the synthesis of azaindolines using diisopropyl 2-(3-aminopyridin-2-yl)malonate .

- Thermal Stability: Malonates with electron-withdrawing substituents (e.g., nitro or cyano groups) exhibit lower thermal stability, limiting their use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.